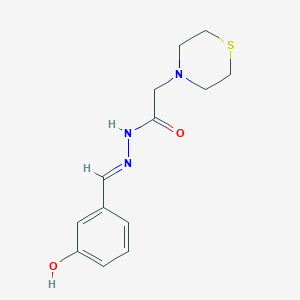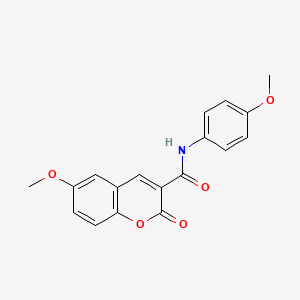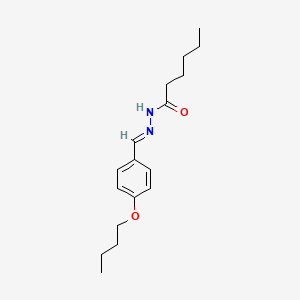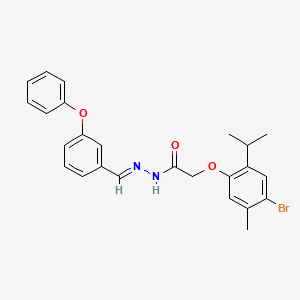
N'-(3-hydroxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-hydroxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.10414797 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : A study by Quoc et al. (2019) described the crystal and molecular structures of compounds similar to N'-(3-hydroxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide. This research contributes to the understanding of the structural properties of such compounds, which is crucial for their potential applications in various fields (Quoc et al., 2019).
Synthesis of Isoindolinones : A 2017 study by Griesbeck et al. focused on the synthesis of isoindolinones, a structurally related group. This research highlights the methods of creating biologically relevant structures, showcasing the synthetic versatility and potential applications of these compounds (Griesbeck et al., 2017).
Chemical and Biological Properties : Ukrainets et al. (2007) investigated the chemical and biological properties of related compounds, emphasizing their potential in studying biological activities and developing new therapeutic agents (Ukrainets et al., 2007).
Nonlinear Optical Properties : The study of nonlinear optical (NLO) properties of hydrazones, as explored by Naseema et al. (2010), highlights the potential of these compounds in optical device applications like optical limiters and switches. This research provides insights into the functional applications of these materials in advanced technologies (Naseema et al., 2010).
Monoamine Oxidase Inhibitory Activities : Amer et al. (2020) synthesized and characterized compounds structurally similar to this compound, testing them against human monoamine oxidase. This study contributes to the understanding of the medicinal potential of these compounds (Amer et al., 2020).
Vibrational and NLO Analysis : The quantum chemical characterization and vibrational analysis of N-(2-hydroxybenzylidene)acetohydrazide, as studied by Tamer et al. (2014), provide valuable insights into its potential as an NLO material. The study emphasizes the electronic and structural properties that contribute to its NLO behavior (Tamer et al., 2014).
Anticancer Activity : Cardoso et al. (2017) presented a series of N-acylhydrazones containing thiophene nuclei, demonstrating their anticancer activity. This research highlights the potential therapeutic applications of these compounds in cancer treatment (Cardoso et al., 2017).
Propiedades
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-3-1-2-11(8-12)9-14-15-13(18)10-16-4-6-19-7-5-16/h1-3,8-9,17H,4-7,10H2,(H,15,18)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDNQCLPGSLARM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopropyl-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516972.png)
![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)

![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)
![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)
![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)

![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)
![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)
![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

